molecular formula C19H14N4O2 B4310606 2-amino-6-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

2-amino-6-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

Cat. No.: B4310606
M. Wt: 330.3 g/mol
InChI Key: OOXCTABVWHEXNI-UHFFFAOYSA-N
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Description

2-amino-6-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile is a complex heterocyclic compound. It is part of a broader class of compounds known for their diverse biological activities and potential pharmacological applications. This compound’s unique structure, which includes multiple functional groups, makes it a valuable subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile typically involves multicomponent reactions. One common method is the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . This method is preferred due to its efficiency and the ability to produce the compound in racemic or enantiomerically pure forms.

Industrial Production Methods

Industrial production methods for this compound often involve the use of environmentally benign catalysts and aqueous media to ensure sustainability and reduce environmental impact . The use of thiourea dioxide as a reusable organic catalyst in aqueous medium is one such example .

Chemical Reactions Analysis

Types of Reactions

2-amino-6-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce dihydroquinoline compounds .

Mechanism of Action

The mechanism of action of 2-amino-6-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives, such as 2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile .

Uniqueness

What sets 2-amino-6-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile apart is its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it particularly valuable in both research and industrial applications .

Properties

IUPAC Name

2-amino-6-methyl-5-oxo-4-pyridin-3-yl-4H-pyrano[3,2-c]quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2/c1-23-14-7-3-2-6-12(14)17-16(19(23)24)15(11-5-4-8-22-10-11)13(9-20)18(21)25-17/h2-8,10,15H,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXCTABVWHEXNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C(C1=O)C(C(=C(O3)N)C#N)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-6-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
Reactant of Route 2
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2-amino-6-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
Reactant of Route 3
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2-amino-6-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
Reactant of Route 4
2-amino-6-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
Reactant of Route 5
2-amino-6-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
Reactant of Route 6
2-amino-6-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

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